molecular formula C16H16ClN3O3 B11482403 2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide

2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide

Cat. No.: B11482403
M. Wt: 333.77 g/mol
InChI Key: JPVQAWMZMNOPET-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, ethylphenyl, dimethyl, and nitro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chloro, ethylphenyl, dimethyl, and nitro groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide: This compound shares a similar structure but includes additional fluorine atoms, which can affect its reactivity and applications.

    2-chloro-N-(4-ethylphenyl)acetamide: A simpler analog with fewer substituents, used in different chemical contexts.

Uniqueness

2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

2-chloro-N-(4-ethylphenyl)-4,6-dimethyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O3/c1-4-11-5-7-12(8-6-11)19-16(21)13-9(2)14(20(22)23)10(3)18-15(13)17/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

JPVQAWMZMNOPET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=C(N=C2Cl)C)[N+](=O)[O-])C

Origin of Product

United States

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